

# comparative efficacy of metronidazole versus ivermectin for rosacea in clinical trials

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A Comparative Analysis of Ivermectin and Metronidazole for the Treatment of Rosacea A comprehensive review of clinical trial data on the efficacy and mechanisms of action of two leading topical therapies for papulopustular rosacea.

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In the landscape of dermatological therapeutics, the management of rosacea, a chronic inflammatory skin condition, has seen significant advancements. Among the most prescribed topical agents, ivermectin 1% cream and metronidazole 0.75% cream stand out as primary treatment options for the papulopustular subtype of rosacea. This guide provides a detailed comparison of their efficacy, supported by data from pivotal clinical trials, and delves into their distinct mechanisms of action. This information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these two therapeutic agents.

## **Comparative Efficacy: A Quantitative Overview**

Clinical studies have consistently demonstrated the superior efficacy of once-daily ivermectin 1% cream compared to twice-daily metronidazole 0.75% cream in treating inflammatory lesions of rosacea. The following table summarizes key quantitative data from a head-to-head,



randomized, investigator-blinded, phase 3 clinical trial (the ATTRACT study) and other relevant studies.

Efficacy Endpoint	Ivermectin 1% Cream (Once Daily)	Metronidazole 0.75% Cream (Twice Daily)	p-value	Citation
Investigator's Global Assessment (IGA) Success Rate (Clear or Almost Clear) at Week 16	84.9%	75.4%	<0.001	[1]
Mean Percentage Reduction in Inflammatory Lesions at Week 16	83.0%	73.7%	<0.001	[1]
IGA Success Rate in Severe Rosacea (IGA 4 at Baseline) at Week 16	82.5%	63.0%	p=0.005	[2]
Median Days to First Relapse (Post-Treatment)	115 days	85 days	-	[3]
Relapse Rate by 36 Weeks (Post- Treatment)	62.7%	68.4%	p=0.037	[3]

# **Detailed Experimental Protocols**



The data presented above is primarily derived from a large-scale, multicenter, randomized, investigator-blinded, parallel-group study. Below are the key aspects of the experimental protocol for this pivotal trial.

Study Design: A phase 3, randomized, investigator-blinded, parallel-group study comparing the efficacy and safety of ivermectin 1% cream once daily versus metronidazole 0.75% cream twice daily over a 16-week period.[1][4]

### Participant Population:

- Inclusion Criteria: Adult subjects with moderate to severe papulopustular rosacea, defined by an Investigator's Global Assessment (IGA) score of 3 ("moderate") or 4 ("severe") and the presence of 15 to 70 facial inflammatory lesions (papules and pustules).[5]
- Exclusion Criteria: Concomitant use of therapies that could interfere with the evaluation of the study drug, known sensitivity to the study drugs or their components, and other active dermatological conditions on the face.

Randomization: A total of 962 subjects were randomized to receive either ivermectin 1% cream (n=478) or metronidazole 0.75% cream (n=484).[1] The allocation was concealed, and due to the differing application frequencies, only the investigators were blinded to the treatment.[4]

#### Treatment Regimen:

- Ivermectin Group: Ivermectin 1% cream applied to the face once daily.
- Metronidazole Group: Metronidazole 0.75% cream applied to the face twice daily.

### **Efficacy Assessments:**

- Primary Endpoint: Percentage reduction in inflammatory lesion count from baseline to week
   16.[5]
- Secondary Endpoints:
  - Investigator's Global Assessment (IGA) of success, defined as a score of 0 ("clear") or 1 ("almost clear").[1] The IGA is a 5-point scale:



- 0: Clear (no inflammatory lesions, no erythema)
- 1: Almost Clear (very few small papules/pustules)
- 2: Mild (few small papules/pustules)
- 3: Moderate (several small or large papules/pustules)
- 4: Severe (numerous small and/or large papules/pustules)
- Subject self-assessment of improvement.[4]

Safety Assessments: Incidence of adverse events (AEs) and local tolerance were monitored throughout the study.[4]

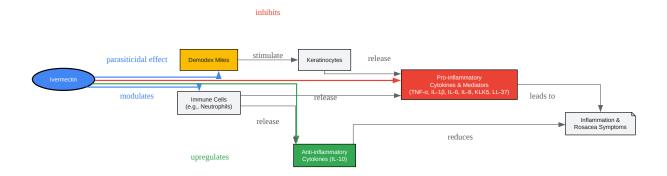
## **Mechanisms of Action and Signaling Pathways**

Ivermectin and metronidazole exhibit distinct mechanisms of action in the management of rosacea, which are visualized in the following diagrams.

# Ivermectin: A Dual Anti-Inflammatory and Anti-Parasitic Approach

Ivermectin's efficacy is attributed to its dual action against inflammation and the Demodex mites, which are often found in higher densities on the skin of individuals with rosacea.[6][7]





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Caption: Ivermectin's dual mechanism of action in rosacea.

Ivermectin exerts a parasiticidal effect on Demodex mites and also possesses intrinsic anti-inflammatory properties.[8][9] It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 beta (IL-1 $\beta$ ), IL-6, and IL-8.[8][9] Furthermore, it has been shown to downregulate the expression of kallikrein-5 (KLK5) and cathelicidin (LL-37), which are key components of the inflammatory cascade in rosacea.[9] Ivermectin can also upregulate the anti-inflammatory cytokine IL-10.[6]

# Metronidazole: Targeting Neutrophil-Mediated Oxidative Stress

Metronidazole's primary mechanism of action in rosacea is believed to be its anti-inflammatory and antioxidant effects, rather than its antimicrobial properties against bacteria.[10][11] It specifically targets the reactive oxygen species (ROS) produced by neutrophils.





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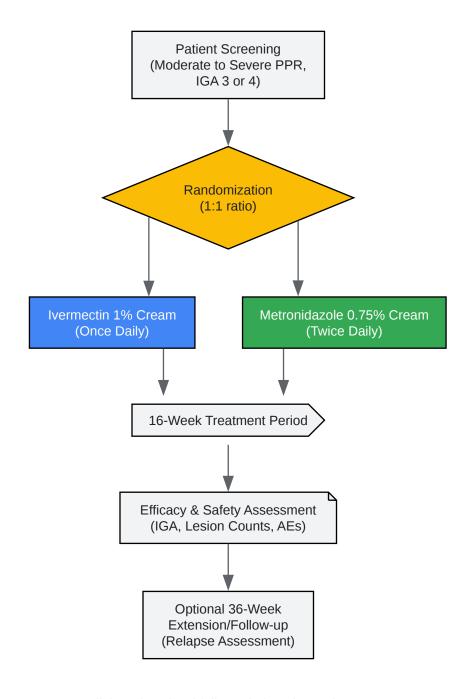
Caption: Metronidazole's antioxidant mechanism in rosacea.

In rosacea, neutrophils are a significant source of ROS, which contribute to inflammation and tissue damage.[10][11] Metronidazole has been shown to inhibit the generation of these ROS by neutrophils, thereby exerting an antioxidant and anti-inflammatory effect.[10][12] This action helps to reduce the papules and pustules characteristic of this form of rosacea.

## **Clinical Trial Workflow**

The following diagram illustrates the general workflow of the pivotal clinical trials comparing ivermectin and metronidazole for the treatment of papulopustular rosacea.





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Caption: Generalized clinical trial workflow.

## Conclusion

The available clinical evidence strongly supports the superior efficacy of once-daily ivermectin 1% cream over twice-daily metronidazole 0.75% cream for the treatment of papulopustular rosacea. This enhanced efficacy is likely attributable to ivermectin's dual mechanism of action, which targets both the inflammatory cascade and the potential contribution of Demodex mites.



In contrast, metronidazole's efficacy is primarily based on its anti-inflammatory and antioxidant properties. These findings provide a robust basis for therapeutic decision-making and highlight promising avenues for future research and development in the management of rosacea.

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